molecular formula C19H16O4 B126315 Ethyl 3-methylflavone-8-carboxylate CAS No. 35888-94-9

Ethyl 3-methylflavone-8-carboxylate

Cat. No. B126315
CAS RN: 35888-94-9
M. Wt: 308.3 g/mol
InChI Key: NFRGNMIIGIZYDL-UHFFFAOYSA-N
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Description

Ethyl 3-methylflavone-8-carboxylate is a derivative of flavone, a class of compounds known for their diverse range of biological activities and applications in various fields such as dyes for liquid crystal displays and pharmaceuticals. The compound is characterized by the presence of a methyl group at the 3-position and a carboxylate group at the 8-position of the flavone core structure.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, which are structurally related to ethyl 3-methylflavone-8-carboxylate, involves cyclization reactions of certain precursors with 3-oxo-butyric acid ethyl ester. The cyclization can be catalyzed by concentrated hydrochloric acid . Another related synthesis involves the preparation of 8,3'-dimethoxy-5,7,4'-trihydroxyflavone and its derivatives through a series of benzylation, esterification, and catalytic debenzylation steps . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of ethyl 3-methylflavone-8-carboxylate.

Molecular Structure Analysis

The molecular structure of ethyl 3-methylflavone-8-carboxylate would be expected to exhibit the typical features of flavone derivatives, including a planar structure that allows for effective conjugation and the potential for intermolecular interactions such as hydrogen bonding due to the presence of the carboxylate group. The methyl group at the 3-position may introduce steric effects that could influence the compound's reactivity and physical properties.

Chemical Reactions Analysis

While specific reactions of ethyl 3-methylflavone-8-carboxylate are not detailed in the provided papers, the reactivity of structurally similar compounds can be considered. For example, the reactions of ethyl 5,6,7,8-tetrafluoro-2-methylchromone-3-carboxylate with various S-nucleophiles lead to substitution products, indicating that the chromone core is reactive towards nucleophilic attack . This suggests that ethyl 3-methylflavone-8-carboxylate may also undergo similar nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-methylflavone-8-carboxylate can be inferred from related compounds. For instance, the determination of 3-methylflavone-8-carboxylic acid, a closely related metabolite, in human urine by capillary electrophoresis indicates that such compounds are amenable to separation and detection techniques, which is important for their characterization and quantification in biological samples . The fluorescent properties of related ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates suggest that ethyl 3-methylflavone-8-carboxylate may also exhibit fluorescence, which could be useful in applications such as dyeing and bioimaging .

Scientific Research Applications

Metabolite Determination

Ethyl 3-methylflavone-8-carboxylate, identified as a metabolite of flavoxate, has been studied for its detectability in human plasma and urine. A HPLC method was established for determining its presence in human plasma, highlighting its utility in pharmacokinetic studies (H. Ying, 2000). Similarly, a spectrofluorimetric method was developed for determining this metabolite in human urine, further supporting its relevance in pharmacokinetic analysis (H. Zaazaa et al., 2015).

Synthesis Control and Industrial Application

A liquid chromatographic fingerprint method was proposed for controlling the synthesis of industrial-grade Ethyl 3-methylflavone-8-carboxylate, emphasizing its importance in manufacturing processes (Jun-qin Qiao et al., 2009).

Pharmacological Activities

Studies on Ethyl 3-methylflavone-8-carboxylate have explored its pharmacological properties, including its lack of significant affinity for various neural receptors and its notable phosphodiesterase (PDE) inhibiting activity. This suggests a potential therapeutic role, especially in influencing urinary bladder voiding contractions (P. Cazzulani et al., 1988).

Pharmacokinetics

Research has been conducted on the pharmacokinetics of Ethyl 3-methylflavone-8-carboxylate in rats, providing insights into its metabolism and excretion, which is crucial for understanding its systemic behavior (I. Setnikar et al., 1975).

Protein Binding Properties

The protein binding properties of Ethyl 3-methylflavone-8-carboxylate have been investigated, revealing insights into its interaction with various proteins, a critical factor in understanding its pharmacodynamics (M. Conti & I. Setnikar, 1975).

Assay Methods in Pharmacokinetics

Various assay methods for Ethyl 3-methylflavone-8-carboxylate have been developed, essential for pharmacokinetic studies, including spectrophotometry and TLC-spectrodensitometry (A. Cova & I. Setnikar, 1975).

Chemical Synthesis and Biological Activity

Ethyl 3-methylflavone-8-carboxylate is also involved in chemical synthesis processes. For example, its role in the synthesis of C-C-bridged bis-isoflavones highlights its utility in creating complex organic compounds (N. Al-Maharik et al., 2000). Moreover, its involvement in reactions leading to the formation of biologically active compounds further emphasizes its significance in pharmaceutical research (K. V. Shcherbakov et al., 2013).

Future Directions

The future directions for Ethyl 3-methylflavone-8-carboxylate research could involve further exploration of its synthesis processes and its potential applications as an intermediate in the synthesis of other pharmacologically active compounds .

properties

IUPAC Name

ethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O4/c1-3-22-19(21)15-11-7-10-14-16(20)12(2)17(23-18(14)15)13-8-5-4-6-9-13/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRGNMIIGIZYDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=C1OC(=C(C2=O)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189444
Record name Ethyl 3-methylflavone-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-methylflavone-8-carboxylate

CAS RN

35888-94-9
Record name Ethyl 3-methylflavone-8-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035888949
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-methylflavone-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 3-METHYLFLAVONE-8-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AHD2OG108J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
TL Dahm, P Ostri, JK Kristensen, S Walter… - Urologia …, 1995 - karger.com
… (urgency, frequency and noctu ria), is a major problem found in around 80% of patients with BPH [2], Flavoxate hydrochloride (p,N-piperidinoethyl-3-methylflavone-8-carboxylate …
Number of citations: 36 karger.com
L Baert - Current Medical Research and Opinion, 1975 - Taylor & Francis
A double-blind, placebo-controlled trial of the antispasmodic flavoxate (600 mg. daily) was carried out in 60 patients suffering from painful conditions of the lower urinary tract arising …
Number of citations: 18 www.tandfonline.com
C Servedio - Current Medical Research and Opinion, 1974 - Taylor & Francis
Two double-blind trials and one open study were carried out to assess the efficacy of the spasmolytic, flavoxate, in relieving the pain and discomfort associated with various urological …
Number of citations: 14 www.tandfonline.com
PJ O'Dwyer, D Shoemaker, DS Zaharko… - Cancer chemotherapy …, 1987 - Springer
… ate (piperedeno-ethyl-3-methylflavone-8-carboxylate), an antispasmodic agent for the relief of bladder irritability. Flavoxate and its major metabolite 3-methylflavone-8-carboxylic acid (…
Number of citations: 45 link.springer.com
KPJ Delaere - 1984 - repository.ubn.ru.nl
This thesis is composed of a collection of rather divergent subjects in the field of clinical urodynamics. Since the entrance of the advanced urodynamic investigation in the Department of …
Number of citations: 2 repository.ubn.ru.nl

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